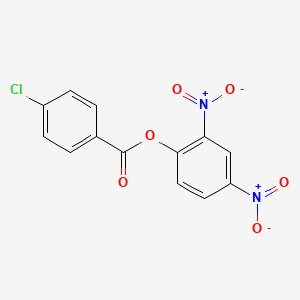

(2,4-dinitrophenyl) 4-chlorobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

32792-54-4 |

|---|---|

Molecular Formula |

C13H7ClN2O6 |

Molecular Weight |

322.66 g/mol |

IUPAC Name |

(2,4-dinitrophenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C13H7ClN2O6/c14-9-3-1-8(2-4-9)13(17)22-12-6-5-10(15(18)19)7-11(12)16(20)21/h1-7H |

InChI Key |

SJFABTRXLXVFME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,4 Dinitrophenyl 4 Chlorobenzoate

Esterification Reactions and Optimization of Reaction Parameters

Esterification, the core process for forming the ester linkage in (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818), can be achieved through various protocols. The optimization of these reactions hinges on careful control of parameters such as temperature, catalysts, and the removal of byproducts to drive the reaction equilibrium towards the desired product.

Direct Esterification Protocols

Direct esterification, commonly known as Fischer esterification, involves the reaction of a carboxylic acid (4-chlorobenzoic acid) with an alcohol (2,4-dinitrophenol) in the presence of an acid catalyst. askfilo.commasterorganicchemistry.com This reaction is a reversible equilibrium process, and strategies must be employed to favor the formation of the ester. masterorganicchemistry.comchemistrysteps.com

The direct reaction between 4-chlorobenzoic acid and 2,4-dinitrophenol (B41442) is represented by the following equilibrium:

Optimization of this protocol typically involves:

Using an excess of one reactant : To shift the equilibrium according to Le Châtelier's Principle, a large excess of either the carboxylic acid or the phenol (B47542) can be used. cerritos.edu

Removal of Water : The continuous removal of water as it is formed is a critical parameter for driving the reaction to completion. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. google.com

Catalyst Concentration : The amount of acid catalyst influences the reaction rate.

However, phenols, particularly those with electron-withdrawing groups like 2,4-dinitrophenol, are generally less nucleophilic and less reactive in Fischer esterification compared to aliphatic alcohols. askfilo.comyoutube.com Consequently, this direct approach is often slow and may result in lower yields compared to other methods. youtube.com

Transesterification Processes and Catalytic Facilitation

Transesterification is a process where the alkoxy group of an ester is exchanged with an alcohol. wikipedia.org For the synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate, this would involve reacting a simple ester of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate, with 2,4-dinitrophenol. masterorganicchemistry.com This reaction can be catalyzed by either acids or bases. wikipedia.org

The general reaction is:

Like direct esterification, transesterification is an equilibrium process. masterorganicchemistry.com To optimize the yield of the desired product, the equilibrium must be shifted to the right. This is commonly achieved by:

Using a large excess of the 2,4-dinitrophenol.

Removing the alcohol byproduct (R'OH) from the reaction mixture, often by distillation if it has a low boiling point. wikipedia.org

While widely used for producing esters like biodiesel from triglycerides, the transesterification involving aryl esters and phenols can be challenging and may require specific and efficient catalytic systems, such as those involving alkali metal carbonates under elevated temperatures. rsc.org

Acyl Halide-Mediated Synthesis Routes

The most common and efficient method for preparing esters from phenols is through the use of acyl halides, specifically acyl chlorides. youtube.com For the target compound, this involves the reaction of 4-chlorobenzoyl chloride with 2,4-dinitrophenol. Acyl chlorides are significantly more reactive than their corresponding carboxylic acids, leading to a more rapid and often irreversible reaction. youtube.com

The reaction is:

This synthesis is typically conducted in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net The removal of HCl prevents it from protonating the reactants and drives the reaction to completion. This specific application of an acyl chloride with an alcohol or phenol in the presence of a base is often referred to as the Schotten-Baumann reaction. The conditions for analogous reactions provide a template for this synthesis. mdpi.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Yield | Reference Analogy |

| 4-Methylbenzenesulfonyl chloride | 2,4-Dinitrophenol | Pyridine | Dichloromethane | Room Temp, 24h | N/A (formed adduct) | mdpi.com |

| Palmitoyl chloride | 2,4-Dinitrophenol | Triethylamine (Et₃N) | Chloroform (CHCl₃) | Not specified | High | researchgate.net |

| Caproyl chloride | 2,4-Dinitrophenol | Triethylamine (Et₃N) | Chloroform (CHCl₃) | Not specified | 70.5% | researchgate.net |

Catalytic Systems and Their Mechanistic Roles in Synthesis

Catalysts play a crucial role in the synthesis of this compound by providing alternative reaction pathways with lower activation energies, thereby increasing the reaction rate. Both acid and base catalysis are employed, depending on the chosen synthetic route.

Acid-Catalyzed Esterification

In direct Fischer esterification and acid-catalyzed transesterification, a strong Brønsted acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) is typically used. chemistrysteps.comgoogle.com

The mechanism for acid-catalyzed esterification involves several key steps: masterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of 4-chlorobenzoic acid, making the carbonyl carbon significantly more electrophilic. chemistrysteps.com

Nucleophilic Attack : The weakly nucleophilic hydroxyl group of 2,4-dinitrophenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. cerritos.edu

Proton Transfer : A proton is transferred from the attacking hydroxyl group to one of the hydroxyl groups of the original carboxylic acid, converting it into a good leaving group (water). masterorganicchemistry.com

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

Deprotonation : The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final ester. masterorganicchemistry.com

Each step in this mechanism is reversible, underscoring the importance of removing water to achieve high yields. chemistrysteps.com

Base-Catalyzed Synthetic Pathways

Base catalysis is central to the acyl halide-mediated synthesis route. The base, typically a tertiary amine like pyridine or triethylamine, plays a dual role.

Neutralization of HCl : The primary role is to act as a scavenger for the HCl produced during the reaction. mdpi.com This neutralization prevents the accumulation of acid, which could otherwise protonate the starting phenol, reducing its nucleophilicity, or lead to unwanted side reactions.

Activation of the Nucleophile : A more significant mechanistic role, especially with weakly acidic phenols, is the deprotonation of the phenol to form a phenoxide ion.

Metal-Catalyzed Coupling Approaches

The formation of the ester linkage in this compound, which connects the 4-chlorobenzoic acid and 2,4-dinitrophenol moieties, can be strategically achieved through metal-catalyzed cross-coupling reactions. These methods offer alternatives to traditional esterification, often providing higher yields and greater functional group tolerance. The two primary approaches applicable here are copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig couplings.

Ullmann Condensation: The Ullmann condensation is a classic copper-promoted reaction for forming carbon-oxygen bonds, typically between an aryl halide and an alcohol or phenol. wikipedia.org In a plausible synthetic route for this compound, this could involve the coupling of a salt of 2,4-dinitrophenol with an activated 4-chlorobenzoic acid derivative. Traditionally, these reactions required stoichiometric amounts of copper and harsh conditions, including high-boiling polar solvents and temperatures often exceeding 210°C. wikipedia.org

Modern advancements have introduced soluble copper catalysts supported by ligands such as diamines and acetylacetonates, which improve efficiency and allow for milder reaction conditions. wikipedia.org The mechanism generally involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org

Buchwald-Hartwig C-O Coupling: While widely recognized for carbon-nitrogen bond formation (amination), the palladium-catalyzed Buchwald-Hartwig reaction has been adapted for C-O bond formation to create aryl ethers and esters. rsc.orgwikipedia.org This reaction serves as a powerful and versatile alternative to the often harsher Ullmann condensation. wikipedia.org The catalytic cycle typically involves a Pd(0) species, which undergoes oxidative addition with the aryl halide (or triflate). Subsequent reaction with the alcohol or phenoxide, followed by reductive elimination, yields the desired ester and regenerates the Pd(0) catalyst. The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for extending the scope and efficiency of this reaction to include less reactive coupling partners like aryl chlorides. rsc.org

A potential Buchwald-Hartwig approach to this compound could involve coupling 4-chlorobenzoyl chloride with 2,4-dinitrophenol using a suitable palladium catalyst and ligand system. The choice of ligand is critical, with bulky, electron-donating ligands often providing the best results by promoting the key steps of the catalytic cycle. rsc.orgresearchgate.net

Influence of Solvent Systems and Environmental Conditions on Synthetic Yields and Selectivity

The yield and selectivity of the synthesis of this compound are profoundly influenced by the choice of solvent, base, temperature, and other environmental factors. The optimization of these parameters is critical for maximizing product formation while minimizing side reactions.

Solvent Effects: The solvent plays a multifaceted role by dissolving reactants, influencing reaction rates, and stabilizing intermediates or transition states. For Ullmann-type reactions, high-boiling, polar aprotic solvents such as N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene (B124822) are traditionally used to achieve the necessary high temperatures. wikipedia.org However, these solvents can be difficult to remove and pose environmental concerns.

In alternative approaches, the use of a water-miscible organic solvent in conjunction with an aqueous base can be highly effective. mdpi.com This biphasic system can facilitate the reaction by ensuring the deprotonation of the phenol while maintaining the solubility of the acyl chloride or other coupling partner. Studies on analogous reactions, such as the synthesis of 2,4-dinitrophenyl sulfonates, have shown that solvents like tetrahydrofuran (B95107) (THF) in the presence of an aqueous base can lead to high yields of the desired product. mdpi.com The polarity of the solvent can also affect the reaction mechanism in nucleophilic aromatic substitutions, influencing whether the formation of an intermediate or the departure of the leaving group is the rate-determining step. semanticscholar.orgccsenet.org

Influence of Base and pH: The presence of a base is essential for the deprotonation of 2,4-dinitrophenol to form the more nucleophilic phenoxide ion. The choice of base can significantly impact the reaction's success. Strong inorganic bases like potassium carbonate or sodium hydroxide (B78521) are commonly used in aqueous or biphasic systems. mdpi.com In non-aqueous environments, organic bases such as triethylamine or pyridine may be employed. However, the use of pyridine can sometimes lead to the formation of undesired pyridinium (B92312) salts, which can precipitate and hinder the reaction. mdpi.com Maintaining the optimal pH is crucial; excessively acidic conditions will prevent the necessary deprotonation of the phenol, thereby inhibiting the reaction. mdpi.com

The following table, based on analogous sulfonate ester syntheses, illustrates how solvent and base selection can impact product yield. mdpi.com

| Solvent System | Base | Reaction Time (h) | Hypothetical Yield (%) |

|---|---|---|---|

| Dichloromethane | Pyridine | 24 | Low (Side Product Formation) |

| Dichloromethane | Triethylamine | 24 | Moderate |

| Tetrahydrofuran (THF) / Water | Sodium Hydroxide (aq) | 6 | High |

| Tetrahydrofuran (THF) / Water | Potassium Carbonate (aq) | 8 | High |

Integration of Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Catalysis over Stoichiometric Reagents: A core principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. The shift from traditional Ullmann reactions, which used an excess of copper metal, to modern catalytic versions using only small amounts of a copper or palladium complex is a significant green advancement. wikipedia.orgresearchgate.net Catalytic processes reduce metal waste and often allow for milder, more energy-efficient reaction conditions.

Use of Greener Solvents: Many traditional solvents used in organic synthesis, such as dichloromethane, DMF, and nitrobenzene, are toxic or environmentally harmful. wikipedia.orgmdpi.com A key green strategy is to replace these with more benign alternatives. The development of synthetic methods that use water, often in combination with a water-miscible organic solvent like THF or ethanol, represents a significant step forward. mdpi.com Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent where reactant solubility allows.

Atom Economy and Waste Reduction: Green synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Catalytic cross-coupling reactions generally have good atom economy. Further improvements can be made by minimizing the formation of byproducts. For instance, using an aqueous base system can simplify workup procedures, as the resulting salt (e.g., sodium chloride) is easily removed in the aqueous phase, reducing the need for extensive chromatographic purification and the associated solvent waste. mdpi.com

Catalyst Recyclability: To further enhance the sustainability of metal-catalyzed syntheses, research often focuses on developing heterogeneous catalysts or catalyst systems that can be easily recovered and reused. researchgate.net For example, supporting a palladium complex on a solid matrix like graphene can allow the catalyst to be filtered off at the end of the reaction and reused in subsequent batches, addressing both cost and sustainability concerns. researchgate.net While specific examples for the synthesis of this compound are not detailed in the literature, these general principles are directly applicable.

Mechanistic Investigations of Chemical Transformations Involving 2,4 Dinitrophenyl 4 Chlorobenzoate

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a primary reaction pathway for esters like (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818). This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the 2,4-dinitrophenoxide leaving group. The reaction generally proceeds via a stepwise addition-elimination mechanism. masterorganicchemistry.commdpi.com The high reactivity of this substrate is attributed to the 2,4-dinitrophenyl group, which is an excellent leaving group due to the ability of the electron-withdrawing nitro groups to stabilize the resulting negative charge on the phenoxide ion.

Kinetic studies on analogous systems, such as the aminolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates, often show complex Brønsted-type plots. nih.gov These plots, which correlate reaction rate with the basicity of the nucleophile, can be curved, suggesting a change in the rate-determining step or a concerted mechanism depending on the nucleophile's strength. nih.gov For reactions of similar 2,4-dinitrophenyl esters with secondary alicyclic amines, the mechanism can be stepwise, proceeding through a zwitterionic tetrahedral intermediate. researchgate.net

While nucleophilic attack is most common at the acyl carbon, a competing pathway, nucleophilic aromatic substitution (S_NAr), can occur on the electron-deficient dinitrophenyl ring. The generally accepted mechanism for S_NAr is an addition-elimination process involving the formation of a resonance-stabilized Meisenheimer-type intermediate. semanticscholar.orgresearchgate.netnih.gov The rate-limiting step in S_NAr reactions can be the formation of this intermediate or the subsequent expulsion of the leaving group. semanticscholar.orgresearchgate.net

In the context of (2,4-dinitrophenyl) 4-chlorobenzoate, the S_NAr pathway would involve a nucleophile attacking one of the carbon atoms bearing a nitro group, leading to the displacement of either a nitro group or the entire 4-chlorobenzoate group. However, for most nucleophiles, attack at the carbonyl carbon is kinetically favored over attack at the aromatic ring. This is because the acyl-oxygen bond cleavage leads to the departure of the highly stabilized 2,4-dinitrophenoxide anion. Studies on the related compound 2,4-dinitrophenyl acetate (B1210297) show that its reaction with hydrazine (B178648) proceeds exclusively through acyl-oxygen scission (nucleophilic acyl substitution) rather than aryl-oxygen scission (S_NAr), because 2,4-dinitrophenoxide is a better leaving group than acetate. semanticscholar.orgccsenet.org

The stepwise nucleophilic acyl substitution mechanism is characterized by the formation of a transient tetrahedral intermediate. masterorganicchemistry.com When a nucleophile attacks the carbonyl carbon of this compound, the carbon atom's hybridization changes from sp2 to sp3, forming a tetrahedral species.

This intermediate is typically unstable and can decompose through several pathways:

Reversion to reactants: The original nucleophile is expelled.

Formation of products: The 2,4-dinitrophenoxide leaving group is expelled, leading to the formation of the new acyl product.

Kinetics and Thermodynamics of Hydrolysis and Solvolysis Reactions

The hydrolysis of this compound involves its reaction with water, leading to the formation of 4-chlorobenzoic acid and 2,4-dinitrophenol (B41442). This reaction can be catalyzed by acid or base. The kinetics of these reactions are typically studied spectrophotometrically by monitoring the appearance of the 2,4-dinitrophenoxide ion, which has a strong absorbance in the visible region.

The rate of hydrolysis is highly dependent on pH. In alkaline hydrolysis, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Studies on similar nitroaromatic esters, like 2,4-dinitroanisole (B92663) (DNAN), show that they are generally resistant to neutral hydrolysis but react under alkaline conditions. nih.gov The direct nucleophilic substitution of a group by hydroxide is often the most favorable pathway. nih.gov

Table 1: Representative Kinetic Parameters for Reactions of Related Dinitrophenyl Compounds This table presents data from analogous systems to illustrate typical kinetic behavior.

| Reactant | Nucleophile/Solvent | Reaction Type | Rate Constant (k) | Reference |

| 2,4-Dinitrophenyl Acetate | Hydrazine in Methanol (B129727) | Acyl Substitution | Pseudo-first-order | semanticscholar.org |

| 1-Chloro-2,4-dinitrobenzene (B32670) | Hydrazine in DMSO | S_NAr | Second-order | researchgate.net |

| 2,4-Dinitrophenyl Furoates | Phenoxides in aq. DMSO | Acyl Substitution | Second-order | mdpi.com |

| 2,4-Dinitrophenol | Amine bases in Chlorobenzene | Proton Transfer | k_forward ~10^8 - 10^9 M⁻¹s⁻¹ | rsc.org |

Photochemical Reaction Pathways and Product Identification

The presence of the 2,4-dinitrophenyl moiety suggests that this compound is susceptible to photochemical transformations. Nitroaromatic compounds are known to undergo various reactions upon irradiation with UV light. Studies on related compounds like 2,4-dinitrophenol (DNP) show that photolysis rates are significantly higher in organic matrices compared to aqueous solutions, suggesting that such reactions would be more efficient in organic aerosol particles than in cloud droplets. uci.edu

The photolysis of 2,4-dinitrobenzenesulphenyl derivatives has been shown to produce aromatic sulfides via electrophilic attack by a 2,4-dinitrobenzenesulphenium ion intermediate. rsc.org A notable photochemical reaction in some ortho-nitro compounds is the transfer of an oxygen atom from the nitro group to a neighboring atom, which can proceed through a nitrene-type intermediate. rsc.org

For this compound, potential photochemical pathways could include:

Homolytic cleavage of the ester bond to generate aroyl and phenoxyl radicals.

Intramolecular rearrangement , possibly involving the ortho-nitro group interacting with the ester functionality.

Photoreduction of the nitro groups, particularly in the presence of a hydrogen-donating solvent.

The specific products would depend heavily on the reaction conditions, such as the solvent and the presence of oxygen. In a related system, the photochemical reaction of 4-chlorobiphenyl (B17849) with nitrous acid yielded products such as 4-hydroxybiphenyl and nitrated derivatives, formed via hydroxyl radical attack. rsc.org

Reductive Transformations and Associated Reaction Mechanisms

The two nitro groups on the dinitrophenyl ring are susceptible to reduction. The transformation of these groups can significantly alter the compound's chemical properties. A common and powerful method for reducing nitroaromatic compounds is the use of zero-valent iron (ZVI). For instance, 2,4-dinitrochlorobenzene (DNCB) is completely converted to 2,4-diaminochlorobenzene (DACB) by treatment with ZVI. nih.govbit.edu.cn This suggests that a similar reaction with this compound would likely reduce the two nitro groups to amino groups, yielding (2,4-diaminophenyl) 4-chlorobenzoate.

Another potential site for reduction is the chloro-substituent on the benzoate (B1203000) ring. Reductive dechlorination can be achieved under certain conditions. For example, some aerobic organisms can reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.govethz.ch While less likely under typical chemical reduction conditions focused on the nitro groups, dehalogenation could occur with specific reagents or catalysts. Bacterial strains have also been shown to dehalogenate 4-chlorobenzoate to 4-hydroxybenzoate (B8730719) under denitrifying conditions. nih.gov

The mechanism of reduction by ZVI involves the transfer of electrons from the iron surface to the nitroaromatic compound, followed by protonation steps that ultimately convert the nitro groups to amino groups.

Thermal Decomposition Mechanisms and Byproduct Analysis

The thermal stability of this compound is limited due to the presence of the energetic dinitrophenyl group. When subjected to high temperatures, nitroaromatic compounds undergo complex decomposition reactions. Studies on 2,4-dinitroanisole (DNAN), a structurally related compound, show that thermal decomposition begins with melting, followed by rearrangement and fragmentation. nih.gov The activation energy for the thermal decomposition of DNAN has been measured to be in the range of 62-71 kcal/mol. nih.gov

For this compound, the initial step in thermal decomposition would likely be the homolytic cleavage of the C-O ester bond, which is the weakest bond in the core structure. This would generate a 4-chlorobenzoyl radical and a 2,4-dinitrophenoxy radical. These highly reactive radical species would then undergo a cascade of secondary reactions, including decarboxylation, fragmentation of the aromatic rings, and polymerization, leading to the formation of a complex mixture of gaseous products (such as CO, CO2, NOx) and a solid char.

Analysis of the thermal decomposition of 2,4-dinitrobenzofuroxan showed that the reaction proceeds with significant gas evolution and follows complex kinetics. researchgate.net Similarly, the decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) was found to be a complete and continuous process with a single decomposition step observed in thermogravimetric analysis. nih.gov These studies indicate that the decomposition of this compound would be an energetic, exothermic process, with the specific byproducts depending on factors like the heating rate and the presence of oxygen.

Advanced Spectroscopic and Analytical Techniques for Research on 2,4 Dinitrophenyl 4 Chlorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is an indispensable tool for the structural analysis of (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818), providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Studies

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both rings.

2,4-Dinitrophenyl Ring: The protons on this ring are expected to be significantly deshielded due to the strong electron-withdrawing nature of the two nitro groups. The proton ortho to the ester linkage and a nitro group would likely appear at the lowest field. Data for related compounds like 1-chloro-2,4-dinitrobenzene (B32670) show aromatic protons in the range of 8.11 to 8.90 ppm nih.gov. Similarly, 2,4-dinitrophenylhydrazine (B122626) exhibits aromatic proton signals at 7.90, 8.35, and 8.90 ppm scirp.org.

4-Chlorobenzoate Ring: The protons on this ring will be influenced by the electron-withdrawing chlorine atom and the ester carbonyl group. They are expected to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. For comparison, the aromatic protons of 4-chlorobenzoic acid appear as two doublets at approximately 7.5 and 8.0 ppm.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Ester Carbonyl: A characteristic signal for the ester carbonyl carbon is expected to appear in the downfield region, typically around 160-170 ppm.

Aromatic Carbons: The carbons of the 2,4-dinitrophenyl ring will be significantly affected by the nitro groups, leading to distinct chemical shifts. Carbons bearing the nitro groups will be highly deshielded. The carbons of the 4-chlorobenzoate ring will also show characteristic shifts influenced by the chlorine atom and the ester linkage. Data for 1-chloro-2,4-dinitrobenzene shows carbon signals in the range of 121.15 to 147.81 ppm nih.gov.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for (2,4-dinitrophenyl) 4-chlorobenzoate

| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | 2,4-Dinitrophenyl | 8.0 - 9.0 | m |

| ¹H | 4-Chlorobenzoate | 7.5 - 8.2 | d, d |

| ¹³C | C=O (Ester) | 160 - 170 | s |

| ¹³C | Aromatic | 120 - 150 | s |

Two-Dimensional (2D) NMR Correlational Techniques

To unambiguously assign the proton and carbon signals and to further confirm the structure of this compound, various 2D NMR techniques would be employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would show correlations between scalar-coupled protons. This would be useful in identifying the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon-13 nuclei, allowing for the assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the ester linkage by observing a correlation between the protons on one ring and the carbonyl carbon, and between the protons on the other ring and the oxygen-bearing carbon.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is crucial for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the ester, nitro, and chloro-aromatic functionalities.

C=O Stretch: A strong absorption band corresponding to the ester carbonyl stretch is expected in the region of 1735-1750 cm⁻¹.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions.

NO₂ Stretches: The two nitro groups will give rise to strong symmetric and asymmetric stretching vibrations. The asymmetric stretch is typically found in the 1500-1560 cm⁻¹ range, while the symmetric stretch appears between 1335 and 1370 cm⁻¹. For instance, 2,4-dinitrophenylhydrazine shows characteristic nitro group bands scirp.org.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: A band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro groups are often strong in the Raman spectrum. The aromatic ring vibrations will also be prominent. For example, the Raman spectrum of 2,4-dinitrophenol (B41442) has been reported and analyzed scirp.org.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | >3000 | >3000 | Medium |

| C=O (Ester) Stretch | 1735 - 1750 | 1735 - 1750 | Strong (IR) |

| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 | Medium-Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Weak | Strong (IR) |

| NO₂ Symmetric Stretch | 1335 - 1370 | Strong | Strong (IR) |

| C-O (Ester) Stretch | 1000 - 1300 | Medium | Strong (IR) |

| C-Cl Stretch | 600 - 800 | Medium | Medium |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound.

The predicted monoisotopic mass of this compound (C₁₃H₇ClN₂O₆) is 321.9993 g/mol uni.lu. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 322.

The fragmentation pattern would likely involve the cleavage of the ester bond, which is a common fragmentation pathway for esters. This would lead to the formation of several key fragment ions:

4-Chlorobenzoyl cation: [C₇H₄ClO]⁺ at m/z ≈ 139/141 (due to the isotopic abundance of chlorine).

2,4-Dinitrophenoxy radical and cation: [C₆H₃N₂O₅]∙ and [C₆H₃N₂O₅]⁺ at m/z ≈ 183.

Loss of the 2,4-dinitrophenoxy group: leading to the 4-chlorobenzoyl cation.

Loss of the 4-chlorobenzoyl group: leading to the 2,4-dinitrophenoxy cation.

Further fragmentation of these primary ions would also be expected. For example, the 4-chlorobenzoyl cation could lose a molecule of carbon monoxide to form the 4-chlorophenyl cation at m/z ≈ 111/113. The 2,4-dinitrophenoxy cation could undergo rearrangements and loss of nitro groups. Predicted collision cross-section data for various adducts of the molecule are also available, which can be useful in ion mobility mass spectrometry studies uni.lu.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While the crystal structure of this compound itself has not been reported, analysis of closely related compounds such as 2,4-dinitrophenyl 4-methylbenzenesulfonate (B104242) and 4-chlorophenyl 4-chlorobenzoate can provide significant insights into its likely solid-state conformation and intermolecular interactions.

Based on these related structures, it is expected that the molecule would adopt a non-planar conformation, with a significant dihedral angle between the planes of the 2,4-dinitrophenyl and 4-chlorobenzoate rings. The ester linkage itself is expected to be relatively planar.

Intermolecular interactions are likely to play a crucial role in the crystal packing. These could include:

π-π stacking: Interactions between the electron-deficient 2,4-dinitrophenyl rings and the electron-richer (by comparison) 4-chlorobenzoate rings of neighboring molecules.

C-H···O hydrogen bonds: Weak hydrogen bonds between the aromatic C-H donors and the oxygen atoms of the nitro and carbonyl groups as acceptors.

Halogen bonding: Potential interactions involving the chlorine atom.

These interactions would likely lead to the formation of a complex three-dimensional supramolecular architecture.

Chromatographic Methods for Separation, Purity Assessment, and Quantification in Research Studies

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions involving the synthesis of this compound and for preliminary purity assessment. The choice of an appropriate solvent system would allow for the separation of the product from starting materials and by-products.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system would be employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment and quantification of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would likely provide good separation. The compound can be detected using a UV detector, as the dinitrophenyl and chlorobenzoyl chromophores absorb strongly in the UV region. While specific methods for this ester are not detailed in the literature, general methods for the analysis of related aromatic esters are well-established. For instance, methods have been developed for the purity analysis of other chlorinated and nitrated aromatic compounds nsf.gov.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For "this compound," GC, particularly when coupled with sensitive detectors, offers a reliable method for its quantification and identification. The presence of nitro and chloro functional groups makes it highly amenable to detection by an Electron Capture Detector (ECD), which exhibits high sensitivity for electronegative compounds. epa.gov

Detailed Research Findings:

The analysis of aromatic nitro compounds is well-established in environmental and industrial chemistry. epa.govacs.org Methodologies developed for compounds like dinitrotoluenes and other nitroaromatic explosives can be adapted for "this compound." A capillary GC system is preferred for its high resolution. A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is suitable for separating aromatic compounds.

Due to the compound's relatively high molecular weight and boiling point, a temperature-programmed analysis is necessary to ensure elution within a reasonable timeframe and to maintain good peak shape. The injector and detector temperatures should be set high enough to prevent condensation of the analyte. An ECD is the detector of choice due to the presence of both nitro groups and a chlorine atom, which strongly capture electrons and thus generate a significant signal. epa.gov A Nitrogen-Phosphorus Detector (NPD) could also be considered as an alternative for selective detection of the nitro groups. epa.gov

Below is a proposed set of GC-ECD parameters for the analysis of "this compound," based on established methods for similar analytes. epa.govacs.org

Interactive Data Table: Proposed GC-ECD Parameters for this compound Analysis

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Carrier Gas | Helium or Hydrogen |

| Inlet Mode | Splitless |

| Inlet Temperature | 280 °C |

| Oven Program | Initial: 150 °C, hold for 1 min |

| Ramp 1: 20 °C/min to 300 °C | |

| Hold at 300 °C for 5 min | |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 320 °C |

| Makeup Gas | Nitrogen |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds, particularly those that are non-volatile or thermally labile. For "this compound," reversed-phase HPLC (RP-HPLC) with UV detection is a highly suitable analytical approach. vcu.eduekb.eg

Detailed Research Findings:

The analysis of substituted benzoic acids and their esters is routinely performed using RP-HPLC. sielc.comsielc.comhelixchrom.com The methodology typically employs a non-polar stationary phase, such as a C18-bonded silica, and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For "this compound," a C18 column would provide excellent retention and separation from potential impurities. The mobile phase would likely consist of a mixture of acetonitrile and water. The high degree of conjugation and the presence of chromophoric nitro groups in the molecule allow for sensitive detection using a UV-Vis detector. The maximum absorbance wavelength (λmax) for dinitrophenyl derivatives is typically in the range of 254 nm to 360 nm, providing a region for selective and sensitive detection.

A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, would be beneficial for ensuring the timely elution of the compound and for cleaning the column of any less polar impurities. The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can help to ensure good peak shape by suppressing the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com

The following table outlines a proposed set of RP-HPLC parameters for the analysis of "this compound."

Interactive Data Table: Proposed RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 50% B |

| 2-10 min: 50% to 90% B | |

| 10-12 min: 90% B | |

| 12-13 min: 90% to 50% B | |

| 13-15 min: 50% B | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

Computational and Theoretical Chemistry Studies of 2,4 Dinitrophenyl 4 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure and energy, from which numerous other properties can be derived. For a molecule like (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818), with its distinct electron-donating and electron-withdrawing moieties, these calculations are particularly insightful.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of this size.

A DFT study on (2,4-dinitrophenyl) 4-chlorobenzoate would begin with a geometry optimization. This process finds the lowest energy arrangement of the atoms, predicting key structural parameters. While specific DFT calculations for this exact molecule are not prominent in the literature, studies on analogous compounds, such as N′-(2,4-dinitrophenyl)-2-fluorobenzohydrazide, have shown that optimized geometries calculated using DFT (e.g., with the B3LYP functional and 6-31G basis set) can accurately reproduce experimental parameters obtained from X-ray crystallography. researchgate.net

For this compound, key parameters of interest would include the bond lengths within the ester linkage, the planarity of the phenyl rings, and the dihedral angle between them. For the related compound 2,4,6-trinitrophenyl 4-chlorobenzoate, X-ray diffraction data revealed a significant dihedral angle of 63.46 (5)° between the planes of the two benzene (B151609) rings. nih.gov A DFT optimization would provide a theoretical value for this angle in the dinitro-analogue.

Furthermore, DFT calculations can map the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electronegative oxygen and chlorine atoms as sites susceptible to electrophilic attack and the electron-deficient dinitrophenyl ring as a target for nucleophiles.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization (Note: This table illustrates the type of data generated by DFT; specific values for this compound require a dedicated computational study.)

| Parameter | Description | Expected Outcome |

| C=O Bond Length | Length of the carbonyl double bond in the ester group. | Approximately 1.2 Å |

| C-O Bond Length | Length of the single bonds in the ester linkage. | ~1.3-1.4 Å |

| Dihedral Angle | The twist angle between the 4-chlorophenyl ring and the 2,4-dinitrophenyl ring. | A non-zero value, indicating a twisted conformation. |

| N-O Bond Lengths | Lengths of the bonds within the nitro groups. | Consistent with delocalized nitro group structures. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

These methods are particularly useful for predicting reactivity and mapping potential energy surfaces for chemical reactions. For this compound, ab initio calculations could be used to model its hydrolysis or its reaction with nucleophiles. Experimental studies on related 2,4-dinitrophenyl esters show they readily undergo nucleophilic substitution reactions. semanticscholar.orgmdpi.com Ab initio calculations could map the energy landscape of such a reaction, identifying the energies of reactants, products, intermediates, and transition states, thereby elucidating the reaction mechanism.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a small molecule, or ligand, might bind to the active site of a protein.

While specific docking studies involving this compound are not widely reported, the methodology is relevant. For instance, compounds containing dinitrophenyl groups have been investigated as potential enzyme inhibitors. bohrium.com If this compound were being investigated as a potential inhibitor for an enzyme, docking simulations would be performed to predict its binding mode and affinity. The simulation would place the molecule into the enzyme's catalytic site and calculate a "docking score," an estimate of the binding free energy. A lower binding energy typically suggests a more potent inhibitor. asianresassoc.org

Molecular dynamics (MD) simulations could then be used to study the stability of the predicted protein-ligand complex over time, providing insights into the flexibility of the active site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding.

Frontier Molecular Orbital (FMO) Theory and Electron Transfer Processes

Frontier Molecular Orbital (FMO) theory is a fundamental concept in theoretical chemistry for describing chemical reactivity and electron transfer processes. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence orbital of a nucleophile. A higher HOMO energy indicates a greater willingness to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the key orbital of an electrophile. A lower LUMO energy signifies a greater ability to accept electrons.

For this compound, the presence of strongly electron-withdrawing groups (two nitro groups and a chlorine atom) would significantly lower the energy of the LUMO. This makes the molecule a strong electrophile, susceptible to nucleophilic attack. The LUMO is likely to be distributed over the electron-deficient 2,4-dinitrophenyl ring, indicating this is the probable site for nucleophilic aromatic substitution.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also a crucial parameter. A small gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. asianresassoc.org Quantum chemical calculations (DFT or ab initio) can compute the energies and visualize the shapes of these frontier orbitals.

Table 2: Key Concepts of FMO Theory Applied to this compound

| Orbital | Description | Predicted Characteristics for this compound |

| HOMO | Highest energy orbital containing electrons. | Likely localized on the more electron-rich 4-chlorobenzoate portion and the ester oxygen atoms. |

| LUMO | Lowest energy orbital without electrons. | Expected to have a low energy and be localized primarily on the electron-deficient 2,4-dinitrophenyl ring. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Predicted to be relatively small, indicating high reactivity as an electrophile. |

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways involves computationally mapping the energetic profile of a chemical reaction as it proceeds from reactants to products. This is a powerful tool for understanding reaction mechanisms, which can be difficult to determine experimentally.

For this compound, a key reaction is nucleophilic acyl substitution, where a nucleophile attacks the carbonyl carbon. Kinetic studies on similar esters suggest a stepwise addition-elimination mechanism is common. mdpi.com Computational modeling can provide definitive evidence for this pathway.

The process involves:

Identifying Stationary Points: Calculating the structures and energies of the reactants, products, and any potential intermediates (like the tetrahedral intermediate in acyl substitution).

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Specialized algorithms are used to find this saddle point on the potential energy surface.

Frequency Analysis: A calculation performed on the TS structure must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).

For the reaction of this compound with a nucleophile, this analysis would determine the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate. It could also clarify whether the attack of the nucleophile or the departure of the 2,4-dinitrophenoxide leaving group is the rate-determining step. nih.gov

Role of 2,4 Dinitrophenyl 4 Chlorobenzoate As a Chemical Intermediate or Reagent in Organic Synthesis

Applications in Acyl Transfer Reactions and Related Esterifications

(2,4-dinitrophenyl) 4-chlorobenzoate (B1228818) is an effective reagent for acyl transfer reactions, a fundamental process in organic synthesis for the formation of esters, amides, and other carboxylic acid derivatives. These reactions are crucial in the production of pharmaceuticals and fine chemicals. mdpi.com

The mechanism of these acyl transfer reactions typically proceeds through a stepwise addition-elimination pathway. mdpi.com In this process, a nucleophile attacks the activated carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the stable 2,4-dinitrophenoxide anion as a leaving group to yield the acylated product. masterorganicchemistry.comlibretexts.org

Kinetic studies on analogous 2,4-dinitrophenyl esters have provided detailed insights into these reactions. For instance, the reaction of 2,4-dinitrophenyl 5-substituted-2-furoates with 4-substituted phenoxides follows second-order kinetics, where the initial nucleophilic attack is the rate-determining step. mdpi.comresearchgate.net The selection of the nucleophile has a significant impact on the reaction kinetics and mechanism; a shift in the rate-determining step can be observed when changing from secondary amines to phenoxides. mdpi.comresearchgate.net

The table below summarizes kinetic parameters from a study on similar 2,4-dinitrophenyl esters, illustrating the influence of substituents on the reaction rate.

| Reactant (5-X-furyl) | Nucleophile (4-Z-phenoxide) | βacyl | ρ(x) | βnuc |

| X = OCH₃, CH₃, H, Br | Z = OCH₃, CH₃, H, Cl, CN | -2.24 to -2.50 | 3.18 to 3.56 | 0.81 to 0.84 |

| Data adapted from studies on 2,4-dinitrophenyl 5-substituted-2-furoates. researchgate.net |

These parameters highlight the sensitivity of the reaction to the electronic effects of both the acyl group and the incoming nucleophile.

Utility as an Activating Group and Leaving Group in Nucleophilic Substitution Reactions

The core utility of the 2,4-dinitrophenyl moiety in (2,4-dinitrophenyl) 4-chlorobenzoate lies in its dual function as both an activating group and a leaving group in nucleophilic acyl substitution reactions. masterorganicchemistry.combyjus.com

Activating Group: The two electron-withdrawing nitro groups (-NO₂) on the phenyl ring pull electron density away from the ester's carbonyl carbon. This inductive and resonance effect significantly increases the carbonyl carbon's electrophilicity, making it more susceptible to attack by even weak nucleophiles. This activation is a key principle in nucleophilic aromatic substitution (SNAr) as well, where nitro groups in ortho and para positions stabilize the negatively charged intermediate (Meisenheimer complex), thereby accelerating the reaction. pearson.comlibretexts.orgaskfilo.com

Leaving Group: The stability of the departing group is a critical factor in substitution reactions. The 2,4-dinitrophenoxide ion is an excellent leaving group because its negative charge is extensively delocalized and stabilized by the two electron-withdrawing nitro groups. researchgate.net This high degree of stabilization lowers the activation energy for the collapse of the tetrahedral intermediate, driving the reaction forward. masterorganicchemistry.com Kinetic studies on similar systems have shown that the transition state structures remain nearly the same when changing the leaving group from 4-nitrophenoxide to the even more effective 2,4-dinitrophenoxide. researchgate.net

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.

Tetrahedral Intermediate Formation: A transient, tetrahedral intermediate is formed.

Leaving Group Departure: The carbon-oxygen double bond reforms, and the stable 2,4-dinitrophenoxide ion is eliminated. libretexts.org

This reactivity makes this compound a superior acylating agent compared to less activated esters like methyl or ethyl 4-chlorobenzoate.

Precursor in the Synthesis of Structurally Related Compounds

This compound serves as a precursor for synthesizing a variety of other molecules. Its own synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dinitrophenol (B41442) in the presence of a base. mdpi.com

Once formed, it acts as a key intermediate to introduce the 4-chlorobenzoyl moiety into other molecules. By reacting it with various nucleophiles, a diverse range of 4-chlorobenzoic acid derivatives can be prepared.

Reaction with alcohols (alkanolysis) yields different esters of 4-chlorobenzoic acid.

Reaction with amines (aminolysis) produces 4-chlorobenzamides.

Reaction with water (hydrolysis) regenerates 4-chlorobenzoic acid.

Furthermore, the 2,4-dinitrophenyl group itself is a common building block in synthetic chemistry. Starting materials like 1-chloro-2,4-dinitrobenzene (B32670) are used to synthesize a wide array of compounds, including 2,4-dinitrophenylamines, 2,4-dinitrophenyl ethers, and 2,4-dinitrophenylhydrazones, by reacting with the appropriate nucleophiles. semanticscholar.orgresearchgate.net For example, 2,4-dinitrophenyl aryl sulfides are prepared from 2,4-dinitrochlorobenzene and substituted thiophenols. semanticscholar.org Similarly, 2,4-dinitrophenyl glycopyranosides, used as chromogenic substrates for enzymes, have been synthesized, showcasing the versatility of this chemical family. nih.gov

Investigation of its Potential as a Catalyst or Ligand in Organic Transformations

Currently, there is limited to no information in the scientific literature describing the use of this compound itself as a catalyst or a ligand in organic transformations. Its primary and well-documented role is that of a reagent or chemical intermediate, where it is consumed during the reaction to transfer an acyl group.

However, structurally related compounds have been explored in these contexts. For instance, 2,4-dinitrophenol (a precursor to the title compound) has been shown to act as an effective cocatalyst, significantly improving the activity and enantioselectivity of primary amine organocatalysts in asymmetric aldol (B89426) reactions. nih.gov Additionally, ligands derived from 2,4-dinitrophenylhydrazine (B122626) have been synthesized and complexed with various metal ions like Mn(II), Zn(II), and Cr(III). researchgate.netresearchgate.net These studies focus on the coordination chemistry and potential applications (e.g., antioxidant activity) of the resulting metal complexes, rather than using the dinitrophenyl compound directly as a ligand in catalysis. researchgate.netresearchgate.net

Therefore, while components of this compound have found applications in catalysis and coordination chemistry, the ester itself is not recognized for these roles.

Mechanistic Studies on Degradation Pathways of 2,4 Dinitrophenyl 4 Chlorobenzoate

Hydrolytic Degradation Mechanisms under Controlled Conditions

The hydrolytic degradation of (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818) involves the cleavage of the ester linkage, a reaction that can be catalyzed by both acid and base. Under controlled laboratory conditions, the primary mechanism of hydrolysis is typically investigated under alkaline conditions due to the susceptibility of the ester bond to nucleophilic attack by hydroxide (B78521) ions.

The reaction proceeds via a nucleophilic acyl substitution mechanism. In alkaline hydrolysis, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the departure of the 2,4-dinitrophenoxide anion, a relatively stable leaving group due to the electron-withdrawing nature of the two nitro groups, which can delocalize the negative charge. The final products of this hydrolysis are 4-chlorobenzoic acid and 2,4-dinitrophenol (B41442).

The rate of alkaline hydrolysis is influenced by the nature of both the acyl and the leaving groups. The presence of the electron-withdrawing chlorine atom on the benzoate (B1203000) ring and the two nitro groups on the phenyl leaving group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the alkaline hydrolysis of substituted phenyl benzoates have shown that the second-order rate constants are significantly influenced by the electronic effects of the substituents. For a series of substituted phenyl benzoates, the rate of hydrolysis generally increases with the electron-withdrawing ability of the substituent on the phenyl leaving group. researchgate.netrsc.org

Below is a representative table of second-order rate constants for the alkaline hydrolysis of various substituted phenyl benzoates in aqueous solutions, illustrating the effect of substituents on the reaction rate.

| Substituent (X) in Phenyl Benzoate (C₆H₅CO₂C₆H₄X) | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| H | 25 | Varies with solvent |

| 3-Cl | 25 | Varies with solvent |

| 4-F | 25 | Varies with solvent |

| 4-NO₂ | 25 | Varies with solvent |

| 2,4-(NO₂)₂ | 25 | Expected to be significantly higher |

Note: Specific kinetic data for (2,4-dinitrophenyl) 4-chlorobenzoate was not found in the reviewed literature; the table provides a conceptual representation based on studies of similar compounds.

Photolytic Degradation Processes and Identification of Photoproducts

The photolytic degradation of this compound is initiated by the absorption of ultraviolet (UV) radiation. The dinitrophenyl moiety is the primary chromophore, and its excitation can lead to several photochemical reactions. The primary photolytic process is the cleavage of the ester bond. This can occur through a homolytic or heterolytic pathway.

Homolytic cleavage of the ester bond would result in the formation of a 4-chlorobenzoyl radical and a 2,4-dinitrophenoxy radical. These highly reactive radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent or other organic matter, or recombination to form various byproducts.

Alternatively, heterolytic cleavage can occur, leading to the formation of a 4-chlorobenzoyl cation and a 2,4-dinitrophenoxide anion, or a 4-chlorobenzoate anion and a 2,4-dinitrophenyl cation. The subsequent reactions of these ionic intermediates would lead to the formation of 4-chlorobenzoic acid and 2,4-dinitrophenol, as well as other potential rearrangement products.

The photolysis of the resulting 2,4-dinitrophenol can proceed through the reduction of the nitro groups to amino groups, hydroxylation of the aromatic ring, and eventual ring cleavage. Photoproducts from the photolysis of 2,4-dinitrophenol have been identified as 4,6-dinitrocyclohexa-3,5-diene-1,3-diol and 6-hydroxy-3,5-dinitrohexa-2,4-dienal. nih.gov The 4-chlorobenzoic acid moiety is also susceptible to photolytic degradation, which can involve dechlorination and hydroxylation of the aromatic ring.

A proposed pathway for the photolytic degradation of this compound is the photo-Fries rearrangement, which would involve the migration of the 4-chlorobenzoyl group to the ortho or para position of the dinitrophenyl ring, forming a substituted hydroxybenzophenone. rsc.org

Identified Photoproducts from Related Compounds:

| Parent Compound | Photoproducts |

| 2,4-dinitrophenol | 4,6-dinitrocyclohexa-3,5-diene-1,3-diol, 6-hydroxy-3,5-dinitrohexa-2,4-dienal nih.gov |

| Phenyl esters | Products of photo-Fries rearrangement (hydroxybenzophenones) rsc.org |

| Phthalic acid esters | Alkyl-o-hydroxybenzoates frontiersin.org |

Oxidative and Reductive Degradation Pathways (Mechanistic Focus)

Oxidative Degradation:

The oxidative degradation of this compound can be initiated by strong oxidizing agents, such as hydroxyl radicals (•OH), which are often generated in advanced oxidation processes. The primary sites of oxidative attack are the aromatic rings and the ester linkage.

Oxidative cleavage of the ester bond can occur, leading to the formation of 4-chlorobenzoic acid and 2,4-dinitrophenol. The aromatic rings are also susceptible to electrophilic attack by hydroxyl radicals, leading to the formation of hydroxylated intermediates. For the 2,4-dinitrophenyl moiety, this can lead to the formation of nitrocatechols and other hydroxylated nitroaromatics. Subsequent oxidation can result in ring cleavage, producing smaller organic acids and eventually mineralization to CO₂, H₂O, and inorganic ions.

Reductive Degradation:

The reductive degradation of this compound primarily targets the two nitro groups on the phenyl ring. These electron-withdrawing groups are readily reduced under anaerobic conditions or in the presence of reducing agents.

The reduction of nitroaromatic compounds proceeds in a stepwise manner. Each nitro group is typically reduced via a two-electron pathway, first to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). Therefore, the complete reduction of the dinitrophenyl moiety would involve the formation of various intermediates, including:

2-amino-4-nitrophenol (B125904)

4-amino-2-nitrophenol (B85986)

These reduction reactions are often catalyzed by flavoenzymes known as nitroreductases. The mechanism involves the transfer of electrons from a reduced flavin cofactor (such as FMN or FAD) to the nitro group of the substrate.

The 4-chlorobenzoate portion of the molecule is less susceptible to reduction under typical environmental conditions. However, under strongly reducing conditions, reductive dechlorination could potentially occur, leading to the formation of benzoic acid.

Enzyme-Catalyzed Transformations in Purely Mechanistic, In Vitro Research Contexts

In vitro studies using purified enzymes have demonstrated that the ester linkage in compounds like this compound is susceptible to enzymatic hydrolysis. Esterases and lipases are the primary classes of enzymes responsible for this transformation.

The catalytic mechanism of these hydrolases typically involves a catalytic triad (B1167595) of amino acid residues in the active site, most commonly serine, histidine, and aspartate or glutamate. The reaction proceeds through a two-step process:

Acylation: The serine residue, activated by the histidine and aspartate/glutamate, acts as a nucleophile and attacks the carbonyl carbon of the ester substrate. This forms a tetrahedral intermediate which then collapses, releasing the 2,4-dinitrophenoxide leaving group and forming a covalent acyl-enzyme intermediate.

Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate. This forms another tetrahedral intermediate which collapses, releasing the 4-chlorobenzoic acid product and regenerating the active enzyme.

The efficiency of enzymatic hydrolysis is dependent on the specific enzyme and the structure of the substrate. Lipases, for example, have been shown to catalyze the hydrolysis of water-soluble p-nitrophenyl esters. chemrxiv.org The presence of the electron-withdrawing nitro groups in the leaving group of this compound makes the ester bond more susceptible to nucleophilic attack, and thus it is expected to be a good substrate for many esterases.

Studies on the enzymatic hydrolysis of chlorobenzoate esters have also been conducted, indicating that various esterases can accommodate the chlorinated aromatic ring in their active sites. nsf.gov

Enzymes Involved in the Hydrolysis of Related Esters:

| Enzyme Class | Substrate Examples |

| Lipases | p-nitrophenyl acetate (B1210297), p-nitrophenyl butyrate (B1204436) chemrxiv.org |

| Esterases | 2,4-dichlorophenoxyacetic acid butyl ester nih.gov |

| Carboxylesterases | Methyl 4-chlorobenzoate researchgate.net |

Future Research Directions and Emerging Methodologies for 2,4 Dinitrophenyl 4 Chlorobenzoate

Development of Novel Synthetic Approaches and Catalyst Design

The traditional synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate (B1228818), typically an esterification reaction between 2,4-dinitrophenol (B41442) and a 4-chlorobenzoyl derivative, is a focal point for innovation. Future research is aimed at overcoming the limitations of current methods, such as harsh reaction conditions, the use of hazardous reagents, and moderate yields.

Novel Synthetic Strategies:

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability compared to batch processes. The synthesis of related dinitrophenyl compounds has shown success with controlled conditions, which could be extrapolated to this ester.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves product yields by providing rapid and uniform heating.

Photocatalysis and Biocatalysis: The use of light-driven reactions or enzymes (e.g., lipases) as catalysts represents a green chemistry approach, allowing for milder reaction conditions and high selectivity, thereby reducing by-product formation.

Advanced Catalyst Design: The development of highly efficient and selective catalysts is crucial. Research is moving beyond traditional acid or base catalysts towards more sophisticated systems.

Organocatalysts: Metal-free small organic molecules are being designed to catalyze the esterification, offering benefits of lower toxicity, stability, and reduced environmental impact.

Nanocatalysts: Catalysts based on nanoparticles (e.g., magnetic nanoparticles functionalized with acidic or basic groups) can provide high surface area and reactivity, along with the advantage of easy separation and recyclability.

Metal-Organic Frameworks (MOFs): These porous materials can be designed with specific catalytic sites to enhance reaction efficiency and selectivity for ester formation.

A comparative table of potential synthetic methodologies is presented below.

| Methodology | Potential Advantages | Research Focus |

| Flow Chemistry | Enhanced safety, scalability, higher yields, precise control | Optimization of reactor design and reaction parameters |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Solvent choice, power and temperature optimization |

| Biocatalysis | High selectivity, mild conditions, environmentally friendly | Enzyme screening, immobilization, and optimization |

| Nanocatalysis | High reactivity, recyclability, ease of separation | Synthesis of novel nanocatalysts, stability studies |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize synthetic processes, a detailed understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are being increasingly applied for real-time, in-situ monitoring of the synthesis of (2,4-dinitrophenyl) 4-chlorobenzoate. This approach, often part of Process Analytical Technology (PAT), allows for immediate feedback and control over the reaction.

In-situ FTIR and Raman Spectroscopy: These vibrational spectroscopy methods can monitor the concentration of reactants, intermediates, and the final product in real-time by tracking characteristic changes in their spectral bands. This provides valuable kinetic data without the need for sampling and offline analysis.

In-situ NMR Spectroscopy: While more complex to implement, in-situ NMR can provide detailed structural information about all species present in the reaction mixture, offering unparalleled insight into reaction pathways and intermediate formation.

UV-Vis Spectroscopy: The chromophoric nature of the 2,4-dinitrophenyl group allows for the use of UV-Vis spectroscopy to monitor the reaction progress spectrophotometrically, as the formation of the product will lead to distinct changes in the absorption spectrum. semanticscholar.org

| Spectroscopic Probe | Information Gained | Application in Synthesis |

| In-situ FTIR | Functional group conversion, reactant/product concentration | Real-time kinetic analysis, endpoint determination |

| In-situ Raman | Molecular structure changes, suitable for aqueous systems | Mechanistic studies, monitoring crystallization |

| In-situ NMR | Detailed structural elucidation of intermediates and products | Unambiguous identification of species in complex mixtures |

| UV-Vis Spectroscopy | Concentration of chromophoric species | Monitoring reactions involving colored reactants or products |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

Reaction Prediction: ML algorithms can be trained on large databases of chemical reactions to predict the likely outcome of a planned synthesis, including yield and potential by-products. beilstein-journals.org This allows chemists to evaluate different synthetic routes in silico before committing to laboratory work.

Condition Optimization: AI-driven platforms can systematically explore the vast parameter space of a chemical reaction (e.g., temperature, solvent, catalyst, concentration) to identify the optimal conditions for maximizing yield and minimizing impurities. beilstein-journals.org This is often coupled with automated robotic systems for high-throughput experimentation.

Retrosynthesis and Catalyst Design: AI tools can propose novel synthetic pathways for a target molecule. Furthermore, machine learning models can predict the catalytic activity of new chemical structures, guiding the design of more effective catalysts for the synthesis of this compound.

The application of these computational tools can significantly reduce the experimental effort and resources required to develop robust and efficient synthetic processes. nih.gov

Exploration of Sustainable Chemical Processes and Alternative Solvent Systems in its Synthesis and Reactions

In line with the principles of green chemistry, a major future direction is the development of environmentally benign methods for the synthesis and use of this compound. epa.gov This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Green Solvents: Research is focused on replacing traditional volatile and often toxic organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives. mdpi.commdpi.com Promising candidates include:

Ionic Liquids: These salts are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. Their properties can be tuned to optimize reaction outcomes.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that allows for easy product separation by simple depressurization. mdpi.com

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as sustainable replacements. mdpi.com

Atom Economy: Synthetic strategies are being developed to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. This includes exploring catalytic cycles that regenerate reagents.

Energy Efficiency: As mentioned, methods like microwave-assisted synthesis and photocatalysis can reduce energy consumption compared to conventional heating methods.

The table below summarizes some sustainable alternatives to conventional solvents.

| Solvent Class | Examples | Key Advantages |

| Ionic Liquids | [BMIM][BF4], [EMIM][OAc] | Low volatility, tunable properties, potential for recyclability |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, simple product separation |

| Bio-based Solvents | Cyrene, 2-Methyltetrahydrofuran | Derived from renewable sources, biodegradable |

| Deep Eutectic Solvents | Choline chloride:urea | Low cost, biodegradable, simple preparation |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2,4-dinitrophenyl) 4-chlorobenzoate, and how are reaction conditions optimized?

- The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chlorobenzoyl chloride with 2,4-dinitrophenol in anhydrous solvents like DMF under reflux conditions (60–80°C) yields the ester. Pseudo-first-order kinetics are observed in similar reactions, where hydrazine attacks the ipso-carbon of 2,4-dinitrophenyl derivatives, followed by elimination of leaving groups (e.g., –OPh, –SPh) . Optimization involves adjusting solvent polarity, temperature, and reactant stoichiometry to maximize yield.

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

- Elemental analysis (CHN) confirms the empirical formula and molar ratios (e.g., 1:1 [M:L] in metal complexes) .

- Spectroscopy :

- IR identifies functional groups (e.g., ester C=O at ~1720 cm⁻¹, nitro N–O at ~1520–1350 cm⁻¹).

- ¹H/¹³C NMR resolves aromatic protons and substituent effects (e.g., 4-chloro substitution causes deshielding).

- UV-Vis detects conjugation and charge-transfer transitions in coordination complexes .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms inform the reactivity of 2,4-dinitrophenyl derivatives in nucleophilic substitutions?

- Reactions with nucleophiles (e.g., hydrazine) follow pseudo-first-order kinetics, where is linearly proportional to nucleophile concentration. The absence of general base catalysis (linear plots of vs. [hydrazine] passing through the origin) suggests a single-step mechanism. Thermodynamic parameters (ΔH‡, ΔS‡) derived from Eyring plots reveal whether the transition state is associative or dissociative . For example, negative ΔS‡ values indicate ordered transition states in DMSO-mediated reactions .

Q. What strategies resolve contradictions in reported coordination geometries of metal complexes involving 2,4-dinitrophenyl ligands?

- Discrepancies in geometry (e.g., octahedral vs. square planar) arise from varying ligand denticity and metal oxidation states. For instance:

- Cr(III) complexes with Schiff bases derived from 2,4-dinitrophenyl hydrazine adopt octahedral geometry, confirmed by magnetic moments (~3.87 BM) and electronic spectra (d-d transitions at ~450–600 nm) .

- Fe(II) complexes may exhibit lower symmetry due to Jahn-Teller distortions, resolved via X-ray crystallography or EXAFS . Cross-validating magnetic data, UV-Vis, and computational models (DFT) reconciles structural ambiguities .

Q. How can competing reaction pathways be controlled during the synthesis of hydrazone derivatives from 2,4-dinitrophenyl reagents?

- Competing hydrolysis or oxidation is minimized by:

- Using anhydrous solvents (e.g., ethanol, DMSO) and inert atmospheres.

- Adding stabilizers like hydroxylamine hydrochloride to trap reactive intermediates .

- Monitoring reaction progress via TLC or in-situ IR to terminate reactions at optimal conversion . For example, heating BTB ketone with 2,4-dinitrophenylhydrazine selectively forms hydrazone derivatives, while excess hydrazine favors side reactions .

Data Contradiction Analysis

Q. Why do molar conductivity values vary across studies for similar metal complexes of 2,4-dinitrophenyl ligands?

- Variability arises from differences in counterion mobility and solvent polarity. For example:

- [CrL(H₂O)₂Cl]Cl in methanol shows higher Λₘ (ionic dissociation) than analogous complexes in less polar solvents .

- Non-electrolytic Fe(II) complexes exhibit Λₘ < 50 S·cm²·mol⁻¹, attributed to tight ion pairing in low-dielectric media . Standardizing solvent systems (e.g., 1 mM in DMF) and temperature (25°C) reduces discrepancies.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products